6-Chloroisochroman

描述

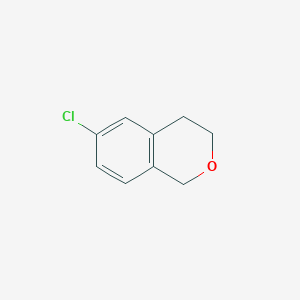

6-Chloroisochroman (IUPAC name: 6-chloro-3,4-dihydro-1H-isochromene) is a bicyclic organic compound featuring a benzene ring fused to a partially saturated oxygen-containing ring (isochroman core). The chlorine atom at the 6th position distinguishes it from unsubstituted isochroman derivatives. While the provided evidence primarily discusses chroman derivatives (benzene fused to a tetrahydropyran ring), isochroman differs in oxygen placement: the oxygen atom is at position 1 in isochroman versus position 4 in chroman (Figure 1). Despite this structural distinction, insights from analogous chlorinated chroman derivatives (e.g., 6-Chloro-chroman-2-one , 6-Chlorochroman-3-one , and 6-Chlorochroman-4-one ) can inform its properties.

属性

CAS 编号 |

78317-88-1 |

|---|---|

分子式 |

C9H9ClO |

分子量 |

168.62 g/mol |

IUPAC 名称 |

6-chloro-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C9H9ClO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |

InChI 键 |

NHSYXJINWPHFCF-UHFFFAOYSA-N |

SMILES |

C1COCC2=C1C=C(C=C2)Cl |

规范 SMILES |

C1COCC2=C1C=C(C=C2)Cl |

产品来源 |

United States |

相似化合物的比较

Key Features :

- Molecular Formula : C₉H₉ClO (inferred from chroman analogs).

- Molecular Weight : ~168.62 g/mol.

- Substituent Effects : The chlorine atom enhances electrophilic reactivity and lipophilicity, influencing biological interactions and synthetic utility .

Comparison with Similar Compounds

The biological and chemical profiles of 6-Chloroisochroman are best understood through comparison with structurally related compounds. Key analogs include halogenated chromans, positional isomers, and derivatives with functional group variations (e.g., ketones, amines).

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituent Position/Type | Key Properties | Biological Activity |

|---|---|---|---|---|

| This compound | C₉H₉ClO | Cl at C6, O at C1 | Moderate lipophilicity; reactive to electrophilic substitution | Limited data; inferred anticancer potential |

| 6-Chloro-chroman-2-one | C₉H₇ClO₂ | Cl at C6, ketone at C2 | High reactivity for functionalization; used in pharmaceutical intermediates | Antimicrobial, enzyme inhibition |

| 6-Chlorochroman-3-one | C₉H₇ClO₂ | Cl at C6, ketone at C3 | Enhanced metabolic stability; polar due to ketone | Anticancer, anti-inflammatory |

| 6-Bromoisochroman-1-one | C₉H₇BrO₂ | Br at C6, O at C1 | Higher molecular weight (229.06 g/mol); increased steric hindrance | Anticancer, DNA interaction |

| 6-Fluorochroman | C₉H₉FO | F at C6 | Improved pharmacokinetics (CYP450 metabolism); lower lipophilicity vs. Cl/Br | Neuroprotective, antimicrobial |

| (R)-6-Chlorochroman-4-amine HCl | C₉H₁₁Cl₂NO | Cl at C6, NH₂ at C4 | Water-soluble (HCl salt); targets CNS receptors | Antidepressant, anxiolytic |

Key Findings:

A. Halogen Effects

- Chlorine vs. Bromine : Brominated analogs (e.g., 6-Bromoisochroman-1-one) exhibit greater steric bulk and electrophilicity, enhancing DNA-binding capacity in anticancer studies . Chlorine offers a balance between reactivity and metabolic stability .

- Chlorine vs. Fluorine : Fluorine substitution (e.g., 6-Fluorochroman) reduces lipophilicity and alters metabolic pathways, favoring CNS-targeted applications .

B. Positional Isomerism

- Ketone Position : 6-Chloro-chroman-2-one and 6-Chlorochroman-3-one demonstrate that ketone placement (C2 vs. C3) significantly affects polarity and bioactivity. The C3-ketone derivative shows superior anti-inflammatory activity due to improved target binding .

- Amine Functionalization: (R)-6-Chlorochroman-4-amine HCl highlights how amine group addition enhances water solubility and CNS penetration compared to non-aminated analogs.

C. Functional Group Variations

- Thiochroman Derivatives: 6-Fluoro-thiochroman-3-ylamine (sulfur replacing oxygen) exhibits enhanced antimicrobial activity vs.

- Carboxylic Acid Derivatives: 6-Chloro-chroman-3-carboxylic acid serves as a chromatographic standard due to its polarity, contrasting with non-polar hydrocarbon analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。